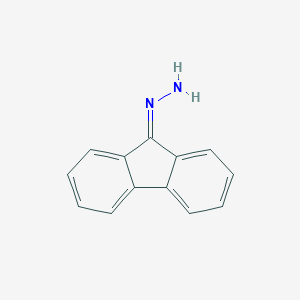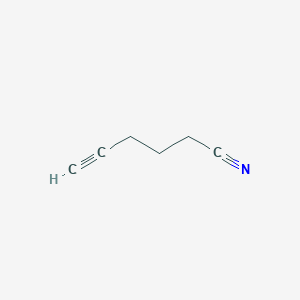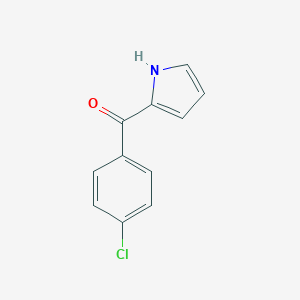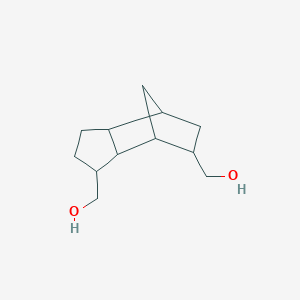
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and neuronal cell death. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol. One direction is to further investigate its mechanism of action to determine how it modulates various signaling pathways. Another direction is to optimize its therapeutic potential by exploring its efficacy in combination with other drugs. Additionally, more studies are needed to determine its safety and toxicity in humans.
Métodos De Síntesis
The synthesis of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One common synthesis method involves the use of sodium borohydride and acetic acid to reduce the corresponding ketone to the alcohol. This method has been shown to be effective in producing high yields of the compound.
Propiedades
Número CAS |
14320-35-5 |
|---|---|
Nombre del producto |
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[9-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h7-14H,1-6H2 |
Clave InChI |
LDQSOXHNCNMAKA-UHFFFAOYSA-N |
SMILES |
C1CC2C3CC(C(C3)C2C1CO)CO |
SMILES canónico |
C1CC2C3CC(C(C3)C2C1CO)CO |
Otros números CAS |
14320-35-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
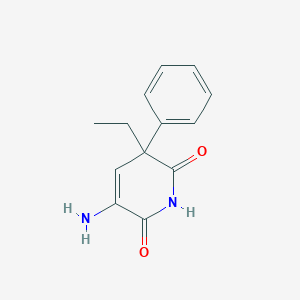

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
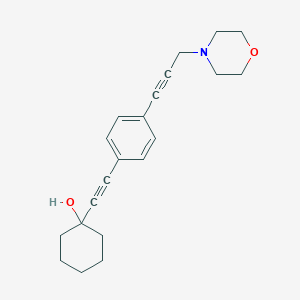
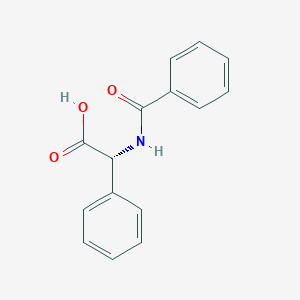
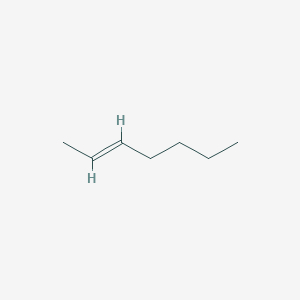
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
